molecular formula C26H28N2O4 B2785996 1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-02-0

1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2785996
CAS No.: 634574-02-0
M. Wt: 432.52
InChI Key: JXEGUWDQZNOSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-17(2)18-7-9-19(10-8-18)23-22-24(29)20-5-3-4-6-21(20)32-25(22)26(30)28(23)12-11-27-13-15-31-16-14-27/h3-10,17,23H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEGUWDQZNOSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 320.41 g/mol

Structural Representation

The compound features a chromeno-pyrrole scaffold with isopropyl and morpholino substituents that may influence its biological properties.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer progression, such as phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and survival .
  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, helping to mitigate oxidative stress in cells.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • Anticancer Potential :
    • A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
  • Pharmacological Profiling :
    • Another research effort focused on the pharmacokinetic properties of similar chromeno-pyrrole derivatives. It was found that modifications in the side chains could enhance bioavailability and selectivity toward cancerous cells, suggesting that structure-activity relationships (SAR) are critical for optimizing therapeutic effects .
  • In Vivo Studies :
    • In vivo models using murine systems have shown promising results where administration of the compound led to reduced tumor size and improved survival rates compared to controls. These findings underscore its potential as a therapeutic agent against tumors .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicitySignificant inhibition in cancer cell lines
Enzyme InhibitionTargeted inhibition of PI3K
Antioxidant ActivityReduction in oxidative stress markers
In Vivo EfficacyTumor size reduction in murine models

Chemical Reactions Analysis

Synthetic Methodology

The synthesis of chromeno[2,3-c]pyrrole-3,9-diones typically involves multicomponent reactions combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . For the target compound, the presence of a 2-(2-morpholinoethyl) substituent suggests the use of a morpholinoethylamine as the primary amine in the reaction.

Key Steps

  • Multicomponent Cyclization :

    • Reagents :

      • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (e.g., methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate)

      • Aryl aldehyde (e.g., 4-isopropylbenzaldehyde)

      • Morpholinoethylamine (primary amine)

    • Conditions :

      • Ethanol solvent

      • Reflux at 80°C for 20 hours

      • Addition of acetic acid (1 mL) to facilitate dehydration .

  • Mechanism :

    • Formation of intermediates via imine formation and subsequent cyclization.

    • Dehydration under acidic conditions to yield the final product.

Reaction Optimization

Table 1 summarizes typical reaction conditions and yields for analogous chromeno[2,3-c]pyrrole-3,9-diones :

Factor Optimized Conditions Yield Range
SolventEthanol43–86%
Temperature40–80°C
Reaction Time15–20 min (pre-mixing) + 20 h (reflux)
Acetic Acid Additive1 mL

Structural Analysis

For chromeno[2,3-c]pyrrole-3,9-diones, NMR spectroscopy is critical for structural confirmation:

  • 1H NMR :

    • Protons on the chromone fragment appear at 7.5–8.1 ppm .

    • The methine proton (CH) of the pyrrolidone ring resonates around 5.73 ppm .

  • 13C NMR :

    • Carbonyl carbons of the pyrone and pyrrolidone rings appear at >170 ppm and ~160 ppm , respectively .

Functional Group Compatibility

The morpholinoethyl substituent introduces a secondary amine, which may influence reactivity in subsequent transformations. Key considerations include:

  • Acidic Stability : The morpholine ring is stable under mildly acidic conditions used in the synthesis .

  • Tautomerization : Pyrazole derivatives (if formed via recyclization) may exhibit dynamic tautomerism, complicating NMR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.